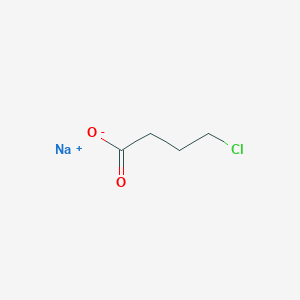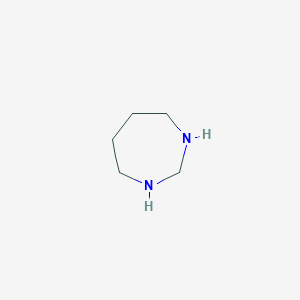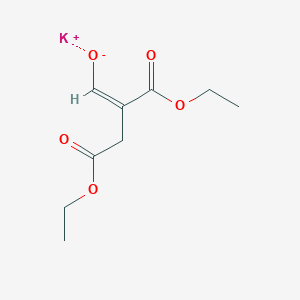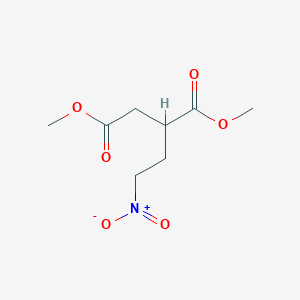
ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features an ethyl ester group, a fluorophenyl group, and a hydroxyimino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate typically involves the reaction of ethyl 2-(4-fluorophenyl)-2-oxoacetate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired oxime product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso compounds or nitrile oxides.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl E-2-(4-fluorophenyl)-2-hydroxyiminoacetate can be compared with other similar compounds, such as:
Ethyl E-2-(4-chlorophenyl)-2-hydroxyiminoacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl E-2-(4-bromophenyl)-2-hydroxyiminoacetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl E-2-(4-methylphenyl)-2-hydroxyiminoacetate: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to the different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl (2Z)-2-(4-fluorophenyl)-2-hydroxyiminoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(13)9(12-14)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMGFFOLIGKBW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride](/img/structure/B8140358.png)
![2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine](/img/structure/B8140362.png)



![[1-(Phenylmethoxycarbonylaminomethyl)cyclohexyl]methyl methanesulfonate](/img/structure/B8140414.png)

![Triethoxy-[2-(oxiran-2-ylmethoxy)ethyl]silane](/img/structure/B8140429.png)


![Methyl 3-[benzyl-(2-methoxy-2-oxoethyl)amino]propanoate](/img/structure/B8140455.png)
![4-amino-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B8140459.png)
